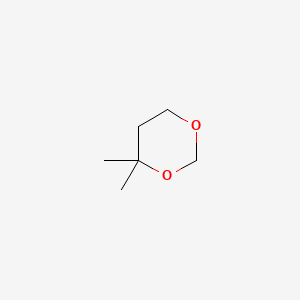

4,4-Dimethyl-1,3-dioxane

Description

Historical Context of Dioxane Chemistry and Derivatives

The study of dioxanes and their derivatives has a rich history, evolving from early synthesis and characterization to a wide array of applications in modern chemistry.

Early Synthesis and Characterization Milestones

The synthesis of dioxane derivatives is rooted in the Prins reaction, an organic reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org This reaction, first reported by Dutch chemist Hendrik Jacobus Prins in 1919, laid the groundwork for the preparation of 1,3-dioxanes. wikipedia.orgcambridge.org Specifically, the synthesis of 4,4-dimethyl-1,3-dioxane is a well-known example of the Prins reaction, typically involving the acid-catalyzed reaction of isobutylene (B52900) with formaldehyde (B43269). cambridge.orggoogle.com The first documented synthesis of this compound is credited to K. F. Zimmerman and E. Shain in 1928. smolecule.com

Early methods often utilized strong mineral acids like sulfuric acid as catalysts, which, while effective, presented challenges such as high corrosiveness of the reaction medium. google.com Over the years, research has focused on optimizing the synthesis of this compound by exploring various catalysts and reaction conditions to improve selectivity and yield. This has led to the use of alternative acid catalysts like phosphoric acid and the development of more refined industrial processes. google.com

The characterization of this compound and other dioxanes has been advanced through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which have been crucial in elucidating their structural and conformational properties. smolecule.com

Evolution of Research Interests in Dioxanes

Initial interest in dioxanes, particularly 1,4-dioxane (B91453), was driven by their utility as solvents and stabilizers. organic-chemistry.org The development of petroleum cracking in 1937, which increased the availability of unsaturated hydrocarbons, further spurred research into olefin-aldehyde condensations like the Prins reaction. wikipedia.org This led to the exploration of dioxanes as intermediates in the synthesis of other commercially important chemicals. For instance, this compound is a key intermediate in the production of isoprene (B109036), a precursor to synthetic rubber. google.comosti.gov

In more recent times, research has expanded to investigate the diverse applications of dioxane derivatives. They are recognized as important heterocyclic compounds that can serve as building blocks for more complex molecules, including biologically active compounds and pharmaceuticals. diva-portal.orgclockss.orgresearchgate.net For example, certain dioxane derivatives have been explored for their potential as novel bacterial topoisomerase inhibitors. nih.gov Furthermore, the unique chemical properties of dioxanes continue to make them subjects of fundamental research, such as studies on reaction mechanisms and conformational analysis. physchemres.orgpsu.eduazregents.eduepa.gov

Significance of Six-Membered Cyclic Ethers in Organic Chemistry

Six-membered cyclic ethers, including dioxanes and tetrahydropyrans, are a fundamental class of compounds in organic chemistry. fiveable.me Their structural features and reactivity make them valuable tools for both mechanistic studies and synthetic applications.

Role as Model Compounds for Reaction Mechanism Studies

The well-defined chair-like conformation of six-membered cyclic ethers makes them excellent model systems for studying various stereochemical and stereoelectronic effects. psu.edu The conformational analysis of substituted 1,3-dioxanes, for instance, has provided deep insights into fundamental phenomena such as gauche interactions, electrostatic effects, and the anomeric effect. psu.eduazregents.edu

The predictable geometry of these rings allows chemists to probe how the spatial arrangement of atoms and orbitals influences reaction pathways and product distributions. For example, the study of hydrolysis and other ring-opening reactions of chiral dioxane acetals has been instrumental in understanding the mechanisms and origins of stereoselectivity in these transformations. acs.org The oxidation of 1,4-dioxane has also been used as a model reaction to study the kinetics and mechanisms of antioxidant activity of various compounds. physchemres.org

Foundation for Advanced Heterocyclic Chemistry

Six-membered cyclic ethers are not only subjects of fundamental study but also serve as versatile starting materials for the synthesis of more complex heterocyclic systems. diva-portal.orgchemicalbook.com Their inherent functionality can be manipulated to construct a wide array of other cyclic and acyclic structures.

For instance, 1,3-dioxanes can be used as protecting groups for 1,3-diols and carbonyl compounds, a standard strategy in multi-step organic synthesis. organic-chemistry.orgthieme-connect.de Beyond their role as protecting groups, the dioxane ring itself can be a precursor to other heterocycles. The reaction of this compound with dinitriles, for example, yields oxazine (B8389632) derivatives. researchgate.net This demonstrates how the dioxane framework can be transformed into different heterocyclic systems, highlighting its role as a foundational scaffold in the synthesis of diverse and complex molecules. chemrxiv.orgnih.gov

Distinction and Unique Attributes of this compound

While sharing the basic 1,3-dioxane (B1201747) framework, the presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 4-position gives this compound a unique set of properties that distinguish it from other dioxane isomers and substituted derivatives.

One of the most significant distinguishing features is its conformational behavior. The gem-dimethyl substitution at the C4 position introduces specific steric constraints that influence the ring's conformation. While 1,3-dioxane itself prefers a chair conformation, the conformational landscape of this compound is more complex due to the asymmetry introduced by the substituents. researchgate.net Theoretical studies have shown that the molecule can adopt multiple chair-like conformations, with the relative stability of these conformers being governed by a complex interplay of steric and electronic effects. This distinct conformational profile influences its reactivity and spectroscopic properties.

The presence of the dimethyl groups also impacts its physical properties. For instance, it is a colorless liquid with a boiling point of 133-134 °C and is soluble in many organic solvents but has limited solubility in water. smolecule.com In terms of reactivity, it is stable under basic conditions but can undergo acid-catalyzed ring-opening reactions. smolecule.com This property makes it useful as a protecting group for carbonyl compounds in certain synthetic applications. smolecule.com

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₁₂O₂ |

| Molar Mass | 116.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 133-134 °C |

| Density | 0.966 g/cm³ |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

| CAS Number | 766-15-4 |

| Data sourced from various chemical suppliers and databases. |

Impact of Geminal Dimethyl Substitution at the 4-Position on Molecular Behavior

The presence of two methyl groups on the fourth carbon atom of the 1,3-dioxane ring, known as geminal dimethyl substitution, profoundly influences the molecule's conformational preferences and reactivity. This substitution introduces significant steric strain, which dictates the adoption of specific three-dimensional arrangements to minimize these unfavorable interactions.

Theoretical calculations have identified multiple chair-like conformations for this compound. The most stable of these conformers are those where the methyl groups occupy equatorial positions, thereby reducing steric hindrance. The geminal dimethyl group restricts the flexibility of the six-membered ring, creating a more defined and asymmetric steric and electronic environment compared to unsubstituted or mono-substituted dioxanes. This asymmetry is a key factor in its chemical behavior.

Furthermore, this substitution pattern introduces distinctive features in the molecule's vibrational spectra, such as specific C-H bending and methyl rocking modes, which can be used to distinguish it from other dioxane isomers. The steric bulk of the geminal dimethyl groups also plays a role in the compound's reactivity, for instance, by influencing the approach of reagents in chemical reactions.

Comparative Analysis with other 1,3-Dioxane Isomers and Analogs

The unique characteristics of this compound become more apparent when compared with other isomers and analogs of 1,3-dioxane. The position and nature of substituents on the 1,3-dioxane ring significantly alter its conformational and chemical properties.

In comparison to its parent compound, 1,3-dioxane, which exists predominantly in a chair conformation, the geminal dimethyl substitution in this compound introduces a higher degree of conformational complexity due to the asymmetry of the ring. researchgate.net The chair-to-chair interconversion in this compound involves a series of flexible conformers, a more intricate process than in the unsubstituted ring. researchgate.net

When compared to mono-substituted analogs like 4-methyl-1,3-dioxane (B1663929), the geminal substitution creates a more pronounced steric effect. In 4-methyl-1,3-dioxane, the methyl group can exist in either an axial or equatorial position, with the equatorial conformer being more stable. researchgate.net The presence of a second methyl group at the same position in this compound amplifies these steric interactions, leading to a more rigid conformational preference.

The position of substitution is also critical. For instance, 5,5-dimethyl-1,3-dioxane, another isomer, exhibits different conformational behavior due to the placement of the geminal dimethyl group at the 5-position. scispace.com This highlights how the location of the substituents relative to the oxygen heteroatoms dictates the electronic and steric environment within the ring.

Furthermore, a comparison with 1,3-dioxolanes (five-membered rings) reveals differences in reactivity. Studies have shown that 1,3-dioxanes are generally reduced at a slower rate than their analogous 1,3-dioxolanes, a difference attributed to the relative ease of forming the intermediate oxocarbonium ion. cdnsciencepub.com

The table below provides a comparative overview of the physical properties of this compound and some of its isomers and the parent compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C6H12O2 | 116.16 | 135-136 smolecule.com | 0.912 smolecule.com |

| 1,3-Dioxane | C4H8O2 | 88.11 | 104-106 | 1.0301 |

| 2-Methyl-1,3-dioxane | C5H10O2 | 102.13 | 110-111 | 0.9702 |

| 4-Methyl-1,3-dioxane | C5H10O2 | 102.13 | 113-115 | 0.9716 |

| 5,5-Dimethyl-1,3-dioxane | C6H12O2 | 116.16 | 126.6 | 0.9555 |

| cis-2,4-Dimethyl-1,3-dioxane | C6H12O2 | 116.16 | 118-119 | 0.9337 |

| Data sourced from multiple references. smolecule.comscispace.com |

This comparative analysis underscores the significant role that the specific substitution pattern plays in defining the physicochemical properties and, consequently, the applications of 1,3-dioxane derivatives.

Structure

2D Structure

Propriétés

IUPAC Name |

4,4-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-4-7-5-8-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKSTFXHMBGCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074296 | |

| Record name | 4,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-15-4 | |

| Record name | 4,4-Dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYL-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSB4HQ824O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4,4 Dimethyl 1,3 Dioxane

Classical and Modern Synthetic Routes

The production of 4,4-dimethyl-1,3-dioxane has evolved, embracing both classical and modern synthetic approaches. The most prominent and well-established method is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. jk-sci.comgoogle.com This reaction remains a cornerstone of industrial synthesis due to its efficiency and the ready availability of starting materials. google.com

Beyond the traditional Prins reaction, other cyclization and condensation strategies have been explored to form the 1,3-dioxane (B1201747) ring structure. google.com These methods often aim to improve selectivity, reduce by-product formation, and utilize more environmentally benign catalysts and reaction conditions.

Prins Reaction and its Variants for this compound Formation

The Prins reaction is a powerful tool for carbon-carbon bond formation and the synthesis of various oxygen-containing heterocycles, including 1,3-dioxanes. jk-sci.comnih.gov The reaction's outcome can be steered towards the desired product by carefully controlling the reaction conditions. nrochemistry.com For the synthesis of this compound, an excess of the aldehyde reactant typically favors the formation of the dioxane. jk-sci.com

The archetypal synthesis of this compound involves the reaction of isobutylene (B52900) with formaldehyde (B43269). google.combeilstein-journals.org This reaction is a classic example of the Prins reaction, where isobutylene acts as the alkene and formaldehyde serves as the carbonyl component. google.com The reaction is typically carried out in a liquid-liquid system, where a mixture of C4 hydrocarbons containing isobutylene is reacted with an aqueous solution of formaldehyde. google.com The concentration of the formaldehyde solution generally ranges from 30-60% by weight. google.com

The condensation of isobutylene and formaldehyde is catalyzed by acidic substances. google.com A variety of both protic and Lewis acids can be employed, including sulfuric acid, phosphoric acid, and sulfonic acids. google.comnrochemistry.com While sulfuric acid is a potent catalyst, its high corrosivity (B1173158) presents challenges for industrial applications. google.comgoogle.com Consequently, phosphoric acid is often favored due to its lower corrosive nature. google.comgoogle.com

In recent years, solid acid catalysts like zeolites have gained attention as environmentally friendly and reusable alternatives to traditional mineral acids. rsc.org Zeolites, with their well-defined pore structures, can offer shape selectivity and facilitate easier separation from the reaction mixture. Studies have investigated the use of zeolites A and X in the synthesis of this compound from tert-butanol (B103910) and formaldehyde, demonstrating their potential as effective catalysts. researchgate.net

The mechanism of the Prins reaction begins with the protonation of the aldehyde by the acid catalyst, forming a highly electrophilic oxonium ion. nrochemistry.comwikipedia.org This is followed by the electrophilic attack of the protonated aldehyde on the alkene, in this case, isobutylene, to generate a carbocation intermediate. nrochemistry.com The fate of this carbocation determines the final product.

For the formation of 1,3-dioxanes, the carbocation intermediate reacts with a second molecule of formaldehyde. wikipedia.org This leads to the formation of a hemiacetal intermediate, which then undergoes an intramolecular cyclization to yield the stable six-membered 1,3-dioxane ring. beilstein-journals.org Computational studies using DFT calculations have provided deeper insights into the reaction pathways, suggesting a concerted path for the formation of a 1,3-diol intermediate which can then react further with formaldehyde to produce the dioxane. beilstein-journals.org

Cyclization and Condensation Strategies

While the Prins reaction is the most direct route, other cyclization strategies can also be employed for the synthesis of 1,3-dioxanes. These often involve the reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of 3-methyl-1,3-butanediol (B1361614) with formaldehyde would yield this compound. This approach is particularly useful for creating substituted dioxanes where the corresponding alkene for a Prins reaction might be less accessible.

Optimization of Synthesis Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis while minimizing the formation of by-products. Key parameters that are often adjusted include temperature, pressure, catalyst concentration, and the molar ratio of the reactants.

For instance, in the industrial production using the Prins reaction, maintaining the conversion of formaldehyde at or below 85% and employing a specific agitation power can significantly improve the selectivity towards the desired dioxane. google.com The use of an excess of isobutylene relative to formaldehyde is also a common strategy to enhance the yield of this compound. google.com

Recent research has also focused on the use of novel catalytic systems and reaction media to improve the efficiency and environmental footprint of the synthesis. For example, the use of porous polyphenylenephthalide as a cocatalyst in conjunction with phosphoric acid has been shown to increase the yield of this compound and reduce the formation of high-boiling by-products. google.com Similarly, the use of carbon nanotubes as a catalyst support has been explored to enhance the selectivity of the reaction. google.com

Table 1: Effect of Agitation Power on Selectivity

| Agitation Power (HP/m³) | Selectivity (%) |

|---|---|

| 0.22 | 77 |

| 0.8 | 92 |

Data derived from patent information highlighting the impact of mechanical agitation on the reaction's selectivity at 80°C. google.com

Table 2: Influence of Catalyst System on DMD Yield and Selectivity

| Catalyst System | Temperature (°C) | Molar Ratio (Isobutylene:Formaldehyde) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid | 100-110 | 1:1.2 | 72 | 68 |

| Phosphoric Acid with Surfactant | 80-90 | 1:1.55 | 91 | 85 |

| Optimized Agitation with Phosphoric Acid | 80 | 0.65:1 | 94 | 78 |

This table provides a comparative analysis of different catalytic methods and their performance in the synthesis of this compound (DMD), based on patent data.

Influence of Zeolite Pore Size on Activation Energy and Selectivity

The synthesis of this compound, often achieved through the Prins reaction involving the condensation of isobutylene or its precursors like tert-butanol with formaldehyde, is significantly influenced by the catalytic environment. researchgate.net The use of heterogeneous porous catalysts, particularly zeolites, has emerged as a promising strategy to enhance the selectivity of this reaction. butlerov.com

Research has theoretically explained the catalytic activity of zeolites in the Prins reaction by establishing a relationship between the activation energy of 4-alkyl-1,3-dioxane formation and the pore diameter of the zeolites. researchgate.netresearchgate.net The stabilization energy of the transition state within the zeolite cavity exhibits an extremal dependence on the cavity's diameter. researchgate.net This means that there is an optimal pore size that provides the most significant stabilization, thereby lowering the activation energy for the formation of the dioxane ring. researchgate.netresearchgate.net Molecular dynamics methods have been employed to study the stabilization of the prereaction π-complex in the cavities of various zeolites, including NaA, CaA, and NaX, further elucidating this relationship. researchgate.net

The use of porous materials extends beyond zeolites. For instance, a method utilizing carbon nanotubes with a specific pore diameter of 7-11 Å as a co-catalyst with phosphoric acid has been shown to increase the selectivity of this compound formation by reducing the amount of high-boiling by-products. google.com Similarly, the use of porous polyphenylenephthalide has been demonstrated to increase the formation selectivity of the target compound. google.com These findings underscore the critical role of the catalyst's porous structure in directing the reaction toward the desired product and minimizing side reactions.

Kinetics of Adsorption and Mass Transfer in Porous Media

The efficiency of zeolite catalysts in the synthesis of this compound is intrinsically linked to the kinetics of reactant adsorption and mass transfer within their porous structures. Studies have investigated the adsorption of this compound from aqueous solutions containing phosphoric acid onto synthetic zeolites with varying pore diameters (3-9 Å), such as KA, NaA, CaA, CaX, and NaX. researchgate.netepa.govcyberleninka.ru

The kinetic mechanism of this adsorption process has been analyzed using several models, including the diffusion model (Boyd and Morris-Weber), the pseudo-first-order model, and the pseudo-second-order model. epa.govcyberleninka.ru Research indicates that the kinetics of adsorption of this compound on these synthetic zeolites is most accurately described by a pseudo-second-order equation. epa.govcyberleninka.ru This suggests an interaction between the adsorbate (the dioxane) and the sorbent (the zeolite). epa.gov

Below is a table summarizing the diffusion coefficients for the adsorption of this compound on various zeolites.

Table 1: Diffusion Coefficients for Adsorption of this compound on Synthetic Zeolites. researchgate.netepa.govcyberleninka.ru

| Zeolite Type | Pore Diameter (Å) | External Diffusion Coefficient (De, m²/s) | Internal Diffusion Coefficient (Di, m²/s) |

|---|---|---|---|

| KA | 3 | 1.2 x 10-8 | 1.8 x 10-12 |

| NaA | 4 | 1.5 x 10-8 | 2.5 x 10-12 |

| CaA | 5 | 1.9 x 10-8 | 3.1 x 10-12 |

| NaX | 9 | 2.2 x 10-8 | 3.8 x 10-12 |

Advanced Synthetic Transformations Involving this compound

Beyond its synthesis, this compound is a substrate for various synthetic transformations, enabling the creation of more complex molecules.

Derivatization and Functionalization Reactions

This compound can undergo reactions to introduce new functional groups or build more elaborate molecular architectures. A notable example is its reaction with dinitriles, such as bis(2-cyano)diethyl ether or 1,2-di(beta-cyanoethoxy)ethane. researchgate.net This reaction yields the corresponding bis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)] derivatives. researchgate.net These products can be readily hydrolyzed by aqueous alkali to produce 3-methyl-3-amino-1-butanol, demonstrating a pathway from the dioxane to a functionalized amino alcohol. researchgate.net The yield of the target 5,6-dihydro-1,3-oxazines in such reactions is determined by the relative stability of the carbocation intermediate formed before the addition of the nitrile molecule. researchgate.net

The dioxane ring is also susceptible to hydrolysis under acidic conditions. Acid-catalyzed ring opening can occur, for instance, to yield 3-methyl-1,3-butanediol.

Ring Expansion and Contraction Methodologies

Modifying the size of the heterocyclic ring is a fundamental strategy in organic synthesis. For the 1,3-dioxane system, ring contraction reactions have been reported, although specific examples starting directly from this compound are not prominent in the literature. However, the reactivity of the broader 1,3-dioxane class provides insight into potential transformations. For example, a ring contraction has been observed in a derivative, cis-2-phenyl-1,3-dioxan-5-ol. rsc.org Its reaction with triphenylphosphine (B44618) and carbon tetrabromide results in a mixture of diastereomeric 2-phenyl-4-bromomethyl-1,3-dioxolans, effectively contracting the six-membered dioxane ring to a five-membered dioxolane ring. rsc.org This transformation proceeds through nucleophilic substitution that is accompanied by a rearrangement of the ring structure. rsc.org

Ring expansion methodologies are also a class of reactions in organic chemistry used to create larger rings from smaller ones. wikipedia.org These reactions can proceed through various mechanisms, including the insertion of a carbon or a heteroatom. wikipedia.org While these are established strategies for many heterocyclic systems, specific and well-documented examples of ring expansion starting from this compound are not extensively covered in the surveyed chemical literature.

Reactivity and Mechanistic Investigations of 4,4 Dimethyl 1,3 Dioxane

Acid-Catalyzed Hydrolysis and Ring-Opening Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxanes, including 4,4-dimethyl-1,3-dioxane, is a fundamental reaction that proceeds through ring-opening. This process is crucial in both synthetic deprotection strategies and industrial chemical transformations. thieme-connect.debeilstein-journals.org The reaction involves the cleavage of the acetal (B89532) linkage to yield the parent carbonyl compound and 1,3-diol. beilstein-journals.org For this compound, hydrolysis yields 3-methyl-1,3-butanediol (B1361614). beilstein-journals.orgmdpi.com The reaction is reversible, and an equilibrium exists between the cyclic acetal and the ring-opened diol. beilstein-journals.org

The kinetics of the hydrolysis of this compound are significantly influenced by both acid concentration and temperature. The reaction is catalyzed by acid, meaning an increase in acid concentration will generally increase the reaction rate. beilstein-journals.org The hydrolysis of 1,3-dioxane (B1201747) to form the corresponding 1,3-diol can be achieved by refluxing in a dilute (e.g., 2% or lower) sulfuric acid solution. beilstein-journals.org

| Temperature (°C) | Formaldehyde (FA) Conversion (%) | Selectivity to this compound (%) | Selectivity to 3-Methyl-1,3-butanediol (%) |

|---|---|---|---|

| 60 | 1 | ~98 | ~1 |

| 100 | 13 | ~95 | ~4 |

| 130 | ~50 | ~90 | ~9 |

| 150 | 95 | ~40 | ~59 |

Data adapted from a study on the synthesis of 1,3-diols from isobutene and formaldehyde over a CeO2 catalyst. mdpi.com

Transformations on Exhaustive Oxidation Catalysts

The catalytic oxidation of this compound is a method employed for its transformation, particularly in the context of purifying industrial effluents. osti.gov This process typically involves passing the compound in its vapor phase over a catalyst at elevated temperatures to break it down into simpler, less harmful substances. osti.govepo.org

During the vapor-phase catalytic oxidation of this compound, the compound undergoes transformations through dehydrogenation and dehydration pathways at intermediate stages. osti.gov Supported copper catalysts are generally effective for the dehydrogenation of alcohols. researchgate.net While the specific intermediates for this compound are not detailed in the provided search results, the general mechanism for related diols involves dehydrogenation over a metal surface (like copper) to form an intermediate aldehyde, which can then undergo further reactions. researchgate.net Dehydration reactions are also a key pathway, often favored by acidic supports on the catalyst. researchgate.net The presence of water vapor does not hinder these specific dehydrogenation and dehydration steps for this compound. osti.gov

Reactions as a Protecting Group for Carbonyl Compounds

1,3-Dioxanes are widely utilized in organic synthesis as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This strategy involves the temporary conversion of a reactive functional group into a less reactive one to prevent it from participating in subsequent chemical reactions. uchicago.edu The this compound structure is formed when protecting a carbonyl compound with 3-methyl-1,3-butanediol.

The primary advantage of using 1,3-dioxanes as protecting groups is their stability under a variety of conditions, particularly in the presence of nucleophiles and bases. thieme-connect.deorganic-chemistry.org However, they are readily cleaved (deprotected) under acidic conditions, allowing for the regeneration of the original carbonyl group. organic-chemistry.orggoogle.com This differential stability allows for selective reactions to be performed on other parts of a complex molecule. uchicago.edu

The formation (protection) of a 1,3-dioxane is typically achieved by reacting the carbonyl compound with a 1,3-diol in the presence of an acid catalyst. thieme-connect.deorganic-chemistry.org Common catalysts include p-toluenesulfonic acid. organic-chemistry.org To drive the reaction equilibrium towards the formation of the dioxane, the water generated during the reaction is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus. thieme-connect.deorganic-chemistry.org

Deprotection is accomplished by acid-catalyzed hydrolysis. organic-chemistry.orggoogle.com This is often done by treating the protected compound with aqueous acid or by performing a transacetalization reaction in the presence of a large excess of a simple ketone like acetone (B3395972). organic-chemistry.org

| Process | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Protection | Carbonyl compound, 1,3-diol (e.g., 3-methyl-1,3-butanediol), acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene), with water removal (e.g., Dean-Stark trap). thieme-connect.deorganic-chemistry.org | To mask the reactivity of the carbonyl group. |

| Deprotection | Aqueous acid (hydrolysis) or acid-catalyzed exchange with acetone (transacetalization). organic-chemistry.org | To regenerate the original carbonyl group. |

Stability under Acidic and Basic Conditions

The stability of this compound is markedly influenced by the pH of its environment. Generally, cyclic acetals like this compound are stable under basic and neutral conditions. tcichemicals.com However, they are susceptible to cleavage under acidic conditions. tcichemicals.com

The presence of dual methyl groups at the 4-position imparts a degree of steric hindrance, which can influence its stability compared to less substituted dioxanes. For instance, 4-methyl-1,3-dioxane (B1663929) is considered less stable and less selective in industrial processes due to the absence of this steric hindrance.

The thermal stability is also a critical factor. This compound is reported to be stable at temperatures below 130°C. However, above this threshold, it undergoes efficient hydrolysis. This temperature-dependent stability is a key consideration in its industrial applications.

Hydrolytic Cleavage Mechanisms

The cleavage of the this compound ring is typically achieved through acid-catalyzed hydrolysis. This reaction proceeds via protonation of one of the oxygen atoms, followed by the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile, such as water, leading to the opening of the ring.

Computational studies have provided further insight into the conformational behavior of the dioxane ring during such transformations. These studies suggest that the most probable transformation routes involve coordinated ring-flipping motions that maintain the integrity of the dioxane framework while allowing for conformational flexibility. The presence of the two methyl groups at the 4-position creates distinct steric constraints that favor certain ring conformations.

Chemoselective Protection Strategies

The stability of the 1,3-dioxane ring under basic and nucleophilic conditions makes it a useful protecting group for carbonyl compounds in organic synthesis. organic-chemistry.org The formation of the this compound structure can be used to selectively protect a carbonyl group while other functional groups in the molecule undergo reactions.

The protection is typically achieved by reacting the carbonyl compound with 1,3-propanediol (B51772) or a derivative in the presence of an acid catalyst. organic-chemistry.org The resulting cyclic acetal is resistant to a wide range of reagents, including bases, nucleophiles, and some reducing agents. tcichemicals.comcdnsciencepub.com

Deprotection, or the removal of the protecting group, is accomplished by acid-catalyzed hydrolysis, regenerating the original carbonyl compound. tcichemicals.comorganic-chemistry.org The ability to selectively protect and deprotect carbonyl groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules. The choice of the diol and the reaction conditions can influence the stability of the resulting acetal, with six-membered ring cyclic acetals derived from 1,3-propanediol generally being more stable than their five-membered counterparts derived from 1,2-ethanediol. acs.org

Catalytic Transformations and Selectivity Studies

The catalytic transformation of this compound has been extensively studied, particularly its conversion into valuable chemicals. These transformations often involve heterogeneous catalysts and are influenced by reaction conditions such as temperature, pressure, and the nature of the catalyst.

Hydrogenolysis to Primary Alcohols and Diols

The hydrogenolysis of 1,3-dioxanes, including this compound, can lead to the formation of primary alcohols and 1,3-diols. u-szeged.hu This reductive cleavage is typically carried out in the presence of a metal catalyst and a hydrogen source. The reaction mechanism is believed to involve the formation of an oxocarbonium ion as an intermediate. cdnsciencepub.com

The rate of hydrogenolysis is influenced by the structure of the dioxane. For instance, 1,3-dioxolanes (five-membered rings) are generally hydrogenolyzed faster than the corresponding 1,3-dioxanes (six-membered rings). cdnsciencepub.com This difference in reactivity is attributed to the relative ease of forming the intermediate oxocarbonium ion. cdnsciencepub.com

Isomerization Pathways on Heterogeneous Catalysts (e.g., Platinum)

The isomerization of 1,3-dioxanes on heterogeneous catalysts, such as platinum, can lead to the formation of β-alkoxyoxo compounds. u-szeged.hu These reactions are of interest for the synthesis of various oxygenated compounds. The isomerization process is believed to occur on the surface of the catalyst and is influenced by the catalyst's properties and the reaction conditions.

Studies have shown that the isomerization of 1,3-dioxacycloalkanes to esters can occur on platinum catalysts in the presence of hydrogen. rsc.org The selectivity towards ester formation can be high, exceeding 90% under optimal hydrogen coverage. rsc.org This suggests a hydroisomerization mechanism where hydrogen plays a crucial role in the reaction pathway. rsc.org

Investigation of C-O Bond Splitting Reactions

The cleavage of the C-O bonds in this compound is a key step in many of its transformations. These reactions can be promoted by various catalysts and reaction conditions. For example, in the presence of heterogeneous catalysts with electrophilic character, 1,3-dioxanes can be transformed into conjugated dienes. u-szeged.hu

The splitting of the C2-O bond is a common pathway in the decomposition of 1,3-dioxanes. For example, 2,2-dimethyl-1,3-dioxane (B13969650) has been shown to decompose with a high yield of products formed by the splitting of the C2-O bond. u-szeged.hu The specific products formed depend on the structure of the dioxane and the reaction conditions.

Reactions with Dinitriles and Polymerization Pathways

The reaction of this compound with dinitriles under acidic conditions represents a pathway to the synthesis of bis-oxazine derivatives. This transformation, however, is characterized by low yields due to competing side reactions and the inherent instability of the products.

Table 1: Products from the Reaction of this compound with Dinitriles pleiades.onlineresearchgate.net

| Dinitrile Reactant | Product Name |

|---|---|

| bis(2-cyano)diethyl ether | bis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)]diethyl ether |

The structure of these oxazine (B8389632) derivatives has been confirmed using spectroscopic methods, including IR, ¹H NMR, and mass spectrometry. The IR spectra show a characteristic C=N stretching band around 1650 cm⁻¹, confirming the formation of the oxazine ring. researchgate.net

The primary challenge in the synthesis of oxazine derivatives from this compound and dinitriles is the prevalence of side reactions. researchgate.net A significant portion of the starting materials is converted into polymeric byproducts, resulting in a substantial amount of residue (up to 60% of the initial weight) after vacuum distillation. researchgate.net These side polymerization reactions involving the dinitriles are a major factor contributing to the low yields of the target oxazine compounds. researchgate.net

Furthermore, the resulting bis-oxazine products exhibit considerable hydrolytic instability. pleiades.onlineresearchgate.net They are readily hydrolyzed, particularly under the action of aqueous alkali, to yield 3-methyl-3-amino-1-butanol. pleiades.onlineresearchgate.net This hydrolytic degradation is so significant that noticeable amounts of the amino alcohol can be detected in the initial reaction products by Gas-Liquid Chromatography (GLC). researchgate.net Due to the low yields and product instability, this reaction is not considered a preparative route for synthesizing these specific 5,6-dihydro-1,3-oxazine derivatives. researchgate.net

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

While this compound is primarily known for its industrial decomposition to the diene isoprene (B109036), google.com its direct application as a diene precursor in laboratory-scale [4+2] cycloaddition reactions is not widely documented. However, research on structurally related dioxanes provides a clear blueprint for how such compounds can serve as stable precursors to highly reactive dienes for Diels-Alder reactions.

A closely related compound, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, has been successfully employed as a stable, convenient precursor for the in situ generation of the reactive diene, 2,3-dimethylene-1,4-dioxane. researchgate.netrsc.orgnih.govrsc.org This precursor is synthesized from biacetyl and is stable enough to handle at room temperature. researchgate.netrsc.org Upon heating in the presence of an acid catalyst (like p-toluenesulfonic acid) or under microwave irradiation, it eliminates two molecules of methanol (B129727) to generate the highly reactive 2,3-dimethylene-1,4-dioxane. researchgate.netrsc.org This diene can then be trapped by a suitable dienophile in a [4+2] cycloaddition reaction. researchgate.netrsc.org

The efficiency of the cycloaddition is dependent on the reaction conditions and the dienophile used. For example, the reaction with N-phenylmaleimide requires high temperatures (e.g., 200°C) and an excess of the diene precursor to achieve optimal yields, as the intermediate diene is prone to polymerization at these temperatures. researchgate.net

Table 2: Selected [4+2] Cycloaddition Reactions Using a Dioxane-Derived Diene researchgate.net

| Dienophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-Phenylmaleimide | Toluene (B28343) | 200 | 89 |

| Dimethyl fumarate | Toluene | 200 | 76 |

| Diethyl fumarate | Toluene | 200 | 44 |

| 4-Vinylpyridine | Toluene | 200 | 17 |

The functionalized cyclohexene (B86901) derivatives formed from the Diels-Alder reaction of dioxane-derived dienes are versatile intermediates for further chemical transformations. researchgate.netrsc.orgnih.gov The adducts retain the dioxane ring structure, which can be modified to produce a variety of important compounds. rsc.org

For instance, the cycloaddition adducts can be transformed into functionalized cyclohexanol (B46403) derivatives, which are core structures in many biologically important materials. researchgate.netrsc.org The specific transformations depend on the structure of the initial adduct. The adducts obtained from the reaction with N-phenylmaleimide, for example, can be further elaborated to create complex polycyclic systems. These subsequent reactions highlight the synthetic utility of using dioxane precursors to access complex molecular architectures via cycloaddition pathways. researchgate.net

Structural and Conformational Analysis of 4,4 Dimethyl 1,3 Dioxane

Conformational Landscape and Energy Minima

The conformational landscape of 4,4-dimethyl-1,3-dioxane is complex, characterized by multiple energy minima corresponding to various ring conformations. researchgate.net High-level theoretical calculations have been instrumental in mapping this landscape and identifying the most stable structures. researchgate.net

The most stable conformation of the 1,3-dioxane (B1201747) ring is the chair form, which minimizes steric strain between substituents. vulcanchem.comnih.gov In this compound, the chair conformation is the ground state. researchgate.net However, the presence of the two methyl groups at the C4 position introduces steric strain that can lead to deviations from the ideal chair geometry. clockss.org This can result in a slight flattening of the ring in the region of substitution. researchgate.net

In addition to the chair conformation, this compound can adopt higher-energy flexible conformations, such as the twist-boat and half-chair forms. researchgate.net The interconversion between the more stable chair conformers often proceeds through these flexible intermediates. researchgate.net The chair-chair interconversion is a complex process involving a family of flexible conformers, including 1,4-twist, 2,5-twist, and 3,6-twist forms. researchgate.net The energy barriers for these interconversions are generally low, allowing for rapid conformational changes at room temperature.

The potential energy surface (PES) of this compound has been investigated using computational methods like density functional theory (DFT). researchgate.netresearchgate.net These analyses have identified eight distinct energy minima when considering enantiomeric structures. researchgate.net The PES reveals the relative energies of the different conformers and the transition states that connect them. researchgate.net The most probable pathways for chair-chair isomerization have been determined through the analysis of these surfaces. researchgate.netresearchgate.net

Influence of Dimethyl Substitution on Ring Conformation and Dynamics

The gem-dimethyl group at the C4 position significantly influences the conformational preferences and dynamics of the 1,3-dioxane ring.

The two methyl groups at the C4 position introduce significant steric hindrance, which restricts the conformational flexibility of the ring compared to unsubstituted or mono-substituted 1,3-dioxanes. cymitquimica.comcymitquimica.com This steric strain plays a crucial role in determining the relative stability of different conformations. The presence of these bulky groups favors conformations that minimize their steric interactions.

The chair-chair isomerization in this compound is more complex than in symmetrically substituted analogs due to the asymmetry of the ring. researchgate.net The interconversion pathways involve passing through various twist-boat and other flexible conformers. researchgate.net Computational studies have mapped out these pathways, identifying the specific transition states and intermediates involved in the process. researchgate.netresearchgate.net The energy barriers associated with these pathways dictate the rate of conformational isomerization.

Intermolecular Association and Solvent Effects on Conformation

The conformational landscape of this compound is not static but is influenced by its surrounding environment. Intermolecular interactions, both with other solute molecules (self-association) and with solvent molecules, can significantly affect the relative energies of its conformers and the barriers to their interconversion. These effects are critical for understanding the molecule's behavior in solution, which is the medium for most chemical reactions.

Research into the broader class of 1,3-dioxanes has established that solvent properties play a crucial role in determining conformational equilibria. researchgate.netacs.org The general principle dictates that the conformational equilibrium will shift to favor the conformer that is better stabilized by the solvent. For instance, a more polar solvent will preferentially stabilize a conformer with a higher dipole moment. researchgate.net While specific thermodynamic data for this compound across a range of solvents is not extensively detailed in the literature, computational studies acknowledge that solvent effects can cause discrepancies in calculated energy minima for its various chair and twist conformers.

A significant manifestation of specific solute-solvent interaction is the Aromatic Solvent-Induced Shift (ASIS), which is observed in NMR spectroscopy. organicchemistrydata.orgnanalysis.com When a polar solute is transferred from an "inert" solvent like carbon tetrachloride to an aromatic solvent like toluene (B28343), appreciable changes in the chemical shifts of its protons occur. scispace.com This phenomenon is attributed to the formation of weak, transient complexes between the solute and the aromatic solvent. scispace.com Studies on related compounds, such as 1,3-dioxane and 2,2-dimethyl-1,3-dioxane (B13969650), provide clear evidence of this effect. The chemical shifts of the ring protons are altered, indicating a specific association with the toluene solvent molecules. scispace.com This highlights that the solvation is not a uniform continuum but involves specific, directional interactions that can influence the local electronic environment of the conformers.

Table 1: Proton Chemical Shifts of 1,3-Dioxane Derivatives in Inert vs. Aromatic Solvents This table illustrates the Aromatic Solvent-Induced Shift (ASIS) by comparing the ¹H NMR chemical shifts (in Hz at 60 MHz) of protons in 1,3-dioxane and 2,2-dimethyl-1,3-dioxane when measured in a non-polar, "inert" solvent (Carbon Tetrachloride) versus an aromatic solvent (Toluene). The difference in chemical shifts reveals the extent of solute-solvent association. Data sourced from Pihlaja & Ala-Tuori (1972). scispace.com

| Compound | Proton Position | Chemical Shift in CCl₄ (Hz) | Chemical Shift in Toluene (Hz) |

|---|---|---|---|

| 1,3-Dioxane | 2-H (ax., eq.) | 277.0 | 258.0 |

| 4-H (ax., eq.) | 234.0 | 234.0 | |

| 5-H (ax., eq.) | 102.0 | 102.0 | |

| 2,2-Dimethyl-1,3-dioxane | 4-H (ax., eq.) | 224.5 | 224.0 |

| 5-H (ax., eq.) | 88.0 | 85.0 | |

| 2-CH₃ (ax., eq.) | 79.5 | 68.8 |

Beyond interactions with neutral solvent molecules, computational studies on 1,3-dioxanes have explored the effects of intermolecular association with water. researchgate.netresearchgate.net Quantum-chemical calculations on 1,3-dioxane complexes with two water molecules show that association via hydrogen bonds can alter the potential energy surface, affecting the energy difference between conformers and the barriers to interconversion. researchgate.net This is highly relevant for this compound, which is soluble in polar solvents like water and alcohols, indicating its capacity to act as a hydrogen bond acceptor through its ring oxygen atoms. solubilityofthings.com

The character of the conformational transformations in this compound is noted to be complex due to its ring asymmetry and is considered similar to that of its 4-substituted analogs. researchgate.net Studies on these analogs, such as 4-methyl-1,3-dioxane (B1663929), have detailed potential energy surfaces with distinct minima for equatorial and axial chair conformers, which can be influenced by the medium. osi.lv

The profound impact of intermolecular association is further underscored by studies on how ionic species affect the conformational behavior of substituted 1,3-dioxanes. Although not specific to the 4,4-dimethyl derivative, research on other dioxanes demonstrates that the presence of metal cations can significantly shift conformational equilibria. This effect is driven by electrostatic interactions and coordination between the cation and the oxygen atoms of the dioxane ring, stabilizing one conformer over another. This body of work on related compounds provides a strong basis for understanding the potential behavior of this compound in various chemical environments.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural and conformational analysis of 4,4-Dimethyl-1,3-dioxane and its derivatives.

Beyond confirming the presence of methyl and methylene (B1212753) protons, ¹H NMR spectroscopy serves as a powerful technique for conformational analysis. The study of coupling constants, particularly three-bond couplings (³J), provides significant insight into the rotational conformations of substituents on the dioxane ring. For instance, in derivatives such as 2-methylalkyl-4,4-dimethyl-1,3-dioxanes, the analysis of ³J methyl ¹H NMR coupling constants is used to investigate the preferred rotational conformations around the bond connecting the substituent to the ring. These analyses reveal how steric effects, such as those introduced by the geminal dimethyl groups at the C4 position, influence the conformational equilibrium of the molecule in solution ucl.ac.uk.

The correlation of experimental ¹³C NMR data with theoretical calculations from Density Functional Theory (DFT) provides a profound understanding of the molecule's conformational landscape. Theoretical studies on this compound have utilized DFT at levels such as PBE/cc-pVDZ and B3PW91/aug-cc-pVDZ to analyze the potential energy surface of the molecule researchgate.net.

These computational analyses have identified multiple energy minima, corresponding to different stable conformations, and the transition states that connect them researchgate.net. The research has detailed the most probable pathways for the chair-chair conformational isomerization. Due to the asymmetry introduced by the geminal dimethyl group at the C4 position, the conformational transformations are more complex than in symmetrically substituted dioxanes and involve a series of flexible twist conformers researchgate.net. The calculated energy differences between these conformers help to rationalize the observed populations in experimental NMR spectra. This combined experimental and theoretical approach is essential for accurately assigning chemical shifts and understanding the dynamic behavior of the molecule researchgate.netmsu.ru.

| Computational Level | Key Finding |

|---|---|

| PBE/cc-pVDZ | Analysis of the potential energy surface, revealing eight distinct energy minima (including enantiomers). |

| B3PW91/aug-cc-pVDZ | Identification of transition states and elucidation of the most probable chair-chair isomerization pathways involving flexible twist conformers. |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide detailed three-dimensional structural information for chiral molecules in solution nih.govrsc.org. VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures a small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule rsc.orgcas.cz.

These methods are exceptionally sensitive to the absolute configuration and the conformational properties of molecules nih.govcas.cz. For a molecule like this compound, if a chiral derivative were synthesized, VCD and ROA could be used to unambiguously determine its absolute stereochemistry by comparing experimental spectra with those predicted by quantum chemical calculations rsc.org. However, a review of the scientific literature indicates that specific VCD and ROA studies have not been reported for this compound itself.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations mdpi.com. The IR spectrum of this compound displays characteristic absorption bands that can be assigned to the vibrational modes of its constituent groups.

Key vibrational modes for this molecule include:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-O-C Stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the ether linkages are expected in the 1000-1200 cm⁻¹ region.

Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various bending modes. These include CH₂ scissoring, rocking, and twisting, as well as symmetric (umbrella) and asymmetric bending of the CH₃ groups lew.ro. The geminal dimethyl group at the C4 position introduces distinctive methyl bending and rocking modes that contribute to the unique pattern in this region.

While general assignments can be made based on established correlation tables, a detailed theoretical and experimental vibrational mode assignment for this compound has not been specifically reported in the literature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch | 2850 - 3000 | -CH₃, -CH₂- |

| CH₂ Scissoring | ~1450 - 1470 | -CH₂- |

| CH₃ Bending (Umbrella) | ~1375 | -CH₃ |

| C-O-C Asymmetric Stretch | 1000 - 1200 | Cyclic Ether |

Mass Spectrometry in Compositional and Structural Confirmation

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the molecular formula C₆H₁₂O₂. Electron ionization (EI) mass spectrometry further provides structural information through the analysis of fragmentation patterns.

The fragmentation of the 1,3-dioxane (B1201747) ring system is influenced by the stability of the resulting fragment ions. Studies on related 1,3-dioxane derivatives using hybrid density functional theory have shown that the stability of different ion conformations can influence fragmentation pathways nih.gov. For this compound, key fragmentation processes would likely include:

Loss of a Methyl Group: Cleavage of a C-C bond to lose a methyl radical (•CH₃), resulting in a prominent ion at m/z 101 (M-15).

Ring Cleavage: The dioxane ring can undergo cleavage to eliminate stable neutral molecules. A common pathway for 1,3-dioxanes is the loss of formaldehyde (B43269) (CH₂O), which would produce a fragment ion at m/z 86 (M-30).

Analysis of these characteristic fragments allows for the confirmation of the core structure and the substitution pattern of the molecule.

| m/z | Proposed Fragment | Formula | Description |

|---|---|---|---|

| 116 | [C₆H₁₂O₂]⁺• | C₆H₁₂O₂ | Molecular Ion (M⁺•) |

| 101 | [C₅H₉O₂]⁺ | C₅H₉O₂ | Loss of methyl radical (M-15) |

| 86 | [C₅H₁₀O]⁺• | C₅H₁₀O | Loss of formaldehyde (M-30) |

| 56 | [C₄H₈]⁺• | C₄H₈ | Fragment corresponding to isobutene |

Applications in Advanced Chemical Synthesis and Materials Science Excluding Prohibited Areas

Role as a Versatile Solvent and Reaction Medium in Organic Synthesis

While not as universally employed as its isomer 1,4-dioxane (B91453), 4,4-Dimethyl-1,3-dioxane possesses properties that make it a useful solvent and reaction medium in certain organic synthesis contexts. Dioxane and its derivatives are generally considered versatile aprotic solvents. wikipedia.orgacs.org The presence of two oxygen atoms allows it to solvate cations, while its primarily nonpolar hydrocarbon structure enables the dissolution of a range of organic compounds. acs.org

The utility of a solvent is often determined by its ability to dissolve reactants, thereby increasing reaction rates and yields. The structure of this compound allows it to be used as a reaction medium for processes involving both polar and nonpolar species. For instance, in the synthesis of a benzoxazine/phthalonitrile hybrid monomer (BZPN), 1,4-dioxane was used as the solvent for a Mannich reaction involving 4-APN, paraformaldehyde, and Hexafluorobisphenol A (BPAF). mdpi.com Although this example uses the isomer, it illustrates the utility of the dioxane ring system as a reaction medium. The synthesis of this compound itself is a liquid-phase condensation reaction where the product must be isolated from the reaction mixture, highlighting the compound's distinct phase behavior. google.comgoogle.com

Solvent extraction is a critical process for separating compounds based on their differential solubility in two immiscible liquid phases. Unlike its isomer 1,4-dioxane which is miscible with water, this compound is sparingly soluble in water. wikipedia.org This property makes it potentially suitable for liquid-liquid extractions, where it can be used to extract organic compounds from aqueous solutions. This immiscibility is a key feature in its own production process, where it forms an oily layer separate from the aqueous formaldehyde (B43269) solution after the reaction. researchgate.net

Intermediate in the Production of Specialty Chemicals and Materials

The most significant industrial application of this compound is its role as a crucial intermediate in the synthesis of other high-value chemicals. lookchem.comgoogle.com This pathway, often referred to as the dioxane method, is a cornerstone of modern isoprene (B109036) production.

The production of isoprene from this compound is a well-established industrial process that proceeds in two main stages. lookchem.comchemcess.com This method is one of the primary synthetic routes to produce high-purity isoprene. researchgate.net

Stage 1: Prins Reaction The first step is the synthesis of this compound via an acid-catalyzed Prins reaction. lookchem.com In this liquid-phase condensation, isobutylene (B52900) reacts with an aqueous solution of formaldehyde in the presence of a strong acid catalyst. google.comgoogle.com

Reaction: Isobutene + 2 Formaldehyde → this compound

| Parameter | Conditions |

| Reactants | Isobutylene, Aqueous Formaldehyde |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) or acidic ion-exchangers. lookchem.comgoogle.com |

| Temperature | 70–95 °C lookchem.com |

| Pressure | ~20 bar lookchem.com |

Reaction: this compound → Isoprene + Formaldehyde + Water

| Parameter | Conditions |

| Catalyst | H₃PO₄ on charcoal or Ca₃(PO₄)₂ lookchem.com |

| Temperature | 240–400 °C lookchem.com |

Beyond its primary role as an isoprene precursor, this compound is also used to manufacture other specialty chemicals. For example, the Japanese company Kuraray utilizes this compound to produce 3-methyl-3-methoxybutanol through selective hydrogenolysis. lookchem.com This derivative is valued as an economical and effective solvent in various industrial applications. lookchem.com Furthermore, derivatives of 1,3-dioxane (B1201747) are recognized as potential synthetic intermediates for creating a range of biologically active molecules and are used in medicinal and agrochemical research. rsc.orgrsc.org

Precursor in Polymer Science and Engineering

The role of this compound as a precursor in polymer science is intrinsically linked to its production of isoprene. Isoprene (2-methyl-1,3-butadiene) is a crucial monomer for the synthesis of polyisoprene, the primary component of natural rubber and a key synthetic rubber. researchgate.netnih.gov The synthetic polyisoprene is used extensively in the manufacturing of tires, hoses, and various other rubber products. nih.gov Therefore, the industrial-scale synthesis of this compound is a critical upstream process that enables the production of these essential polymers. While research exists on the direct polymerization of other cyclic ethers like 1,3-dioxolane (B20135) and 1,3-dioxane to create polymer electrolytes and other materials, the principal contribution of this compound to polymer science remains its function as a precursor to isoprene. rsc.orgescholarship.org

Monomer in Ring-Opening Polymerization Studies

The investigation of this compound as a monomer in ring-opening polymerization (ROP) is an area of academic interest, although extensive research is limited. Ring-opening polymerization is a crucial method for the synthesis of various polymers, and cyclic acetals, including dioxanes, are a known class of monomers for this process.

In the context of cationic ring-opening polymerization, studies on the broader family of 1,3-dioxanes have shown varied reactivity. For instance, research on the in situ polymerization of 1,3-dioxane has demonstrated its capability to form a poly(dioxane) polymer electrolyte, suggesting that the dioxane ring can be opened under specific catalytic conditions to yield a polymer with a polyether backbone. researchgate.net This process is particularly relevant for the development of solid-state batteries.

However, the reactivity of the 1,3-dioxane ring is highly dependent on the specific monomer structure and the polymerization conditions. In a study focused on the cationic copolymerization of cyclic acetals with 1,3-dioxolan-4-ones, 1,3-dioxane was found to be completely inert under the applied reaction conditions. researchgate.net This suggests that the stability of the six-membered ring in 1,3-dioxane can be a significant barrier to polymerization. The presence of two methyl groups at the 4-position in this compound may further influence its reactivity, potentially increasing steric hindrance and affecting the thermodynamics of ring-opening.

Detailed studies specifically focusing on the homopolymerization or copolymerization of this compound are not widely reported in the available scientific literature. Consequently, data on the resulting polymer structures, molecular weights, and material properties are scarce. Further research is needed to fully elucidate the potential of this compound as a monomer in ROP and to understand the influence of its gem-dimethyl substitution on polymerizability.

Influence on Polymerization Kinetics

The kinetics of polymerization are fundamental to controlling the properties of the resulting polymer. For the ring-opening polymerization of cyclic monomers like this compound, the kinetics would be influenced by factors such as monomer concentration, initiator or catalyst type and concentration, temperature, and solvent.

Given the limited specific research on the polymerization of this compound, a detailed kinetic analysis is not available. However, general principles of cationic ring-opening polymerization of cyclic acetals can provide a framework for understanding the potential kinetic behavior. The mechanism typically involves initiation, propagation, and potentially termination and chain transfer steps. The rate of propagation would be a key parameter, determining the speed at which the polymer chains grow.

Without experimental data, it is difficult to provide specific kinetic parameters. A hypothetical kinetic study would involve monitoring the monomer conversion over time under various reaction conditions. This would allow for the determination of the reaction order with respect to the monomer and initiator, as well as the activation energy of the polymerization.

| Kinetic Parameter | Description | Hypothetical Influencing Factors for this compound |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Catalyst type and concentration, temperature, monomer purity. |

| Propagation Rate Constant (kp) | A measure of the rate of the chain growth step. | Stability of the propagating oxonium ion, steric hindrance from the gem-dimethyl group. |

| Activation Energy (Ea) | The minimum energy required to initiate the polymerization reaction. | Ring strain of the 1,3-dioxane ring, nature of the initiator. |

Interactive Data Table: This table outlines the key kinetic parameters that would be relevant in the study of the polymerization of this compound and the factors that would likely influence them.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. A key area within this field is host-guest chemistry, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule.

There is currently no specific research in the scientific literature detailing the use of this compound as either a host or a guest molecule in supramolecular assemblies. However, its molecular structure, containing oxygen atoms with lone pairs of electrons and a non-polar hydrocarbon backbone, suggests it could potentially participate in weak intermolecular interactions.

As a potential guest molecule, its relatively small size and specific shape could allow it to fit within the cavities of various host molecules, such as cyclodextrins, calixarenes, or metal-organic frameworks. The nature of the interactions would likely be dominated by van der Waals forces and potentially weak hydrogen bonding between the dioxane's oxygen atoms and suitable donor groups on the host.

As a potential host, this compound is unlikely to form stable inclusion complexes on its own due to its lack of a pre-organized cavity. However, it could be incorporated as a building block in the synthesis of larger macrocyclic hosts.

| Interaction Type | Potential Role of this compound | Relevant Structural Features |

| Van der Waals Forces | Guest molecule | Size and shape of the molecule |

| Hydrogen Bonding | Guest molecule (acceptor) | Lone pairs on the oxygen atoms |

| Dipole-Dipole Interactions | Guest molecule | Polarity of the C-O bonds |

Interactive Data Table: This table summarizes the potential intermolecular interactions that could involve this compound in a supramolecular context.

Corrosion Inhibition Studies

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Organic compounds, particularly those containing heteroatoms like oxygen, nitrogen, and sulfur, are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film.

The potential of this compound as a corrosion inhibitor has not been extensively investigated. However, based on its chemical structure, some inferences can be made. The presence of two oxygen atoms with lone pairs of electrons could facilitate the adsorption of the molecule onto a metal surface. This adsorption can occur through the sharing of these lone pair electrons with the vacant d-orbitals of the metal, forming a coordinate-type bond.

The effectiveness of an organic corrosion inhibitor is also influenced by its molecular size, structure, and the presence of functional groups. The non-polar dimethyl-substituted carbon atom and the hydrocarbon chain of the dioxane ring could contribute to the formation of a hydrophobic layer on the metal surface, which would act as a barrier to the corrosive medium.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, would be necessary to evaluate the corrosion inhibition efficiency of this compound. These studies would provide data on how the compound affects the anodic and cathodic reactions of the corrosion process.

| Parameter | Description | Expected Influence of this compound |

| Corrosion Current Density (Icorr) | A measure of the corrosion rate. | A decrease in Icorr would indicate inhibition. |

| Inhibition Efficiency (%IE) | The percentage reduction in the corrosion rate. | Higher %IE indicates better performance. |

| Adsorption Isotherm | Describes the equilibrium of adsorption of the inhibitor on the metal surface. | Could follow Langmuir, Temkin, or other models. |

Interactive Data Table: This table presents the key parameters that would be measured in a study of this compound as a corrosion inhibitor and the expected outcomes if it were effective.

Research on Derivatives and Analogs of 4,4 Dimethyl 1,3 Dioxane

Synthesis and Reactivity of Substituted 1,3-Dioxanes

Substituted 1,3-dioxanes are a significant class of compounds in organic synthesis, often employed as protecting groups for carbonyls and 1,3-diols, and as intermediates in the synthesis of complex molecules. Their synthesis is most commonly achieved through the acetalization reaction between a 1,3-diol and an aldehyde or ketone, typically catalyzed by an acid such as p-toluenesulfonic acid. This reaction is reversible, and the equilibrium is usually shifted towards the product by removing the water formed during the reaction.

The reactivity of substituted 1,3-dioxanes is largely dictated by the substituents on the ring. The dioxane ring is generally stable to basic, reductive, and oxidative conditions but is labile to acidic conditions, which allows for its use as a protecting group. The substituents can influence the stereochemistry of reactions at adjacent centers and can themselves be subject to various transformations. For instance, metalated 4-substituted 1,3-dioxanes can be generated and reacted with electrophiles to introduce further functionality.

4-Methyl-1,3-dioxane (B1663929) and its Stereochemical Studies

4-Methyl-1,3-dioxane is a key derivative for stereochemical investigations of the 1,3-dioxane (B1201747) ring system. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation. The presence of the methyl group at the C4 position introduces conformational preferences and stereoisomerism.

Computational and experimental studies have been conducted to understand the conformational isomerization of 4-methyl-1,3-dioxane. The potential energy surface of this molecule reveals a principal minimum corresponding to the equatorial chair conformer and local minima for the axial chair conformer and various flexible forms. researchgate.net The energy difference between these conformers is a critical factor in determining the compound's reactivity and physical properties. The study of stereoelectronic interactions, such as hyperconjugative effects, is crucial for a deeper understanding of the conformational behavior of substituted dioxanes like 4-methyl-1,3-dioxane. acs.org

Table 1: Conformational Isomers of 4-Methyl-1,3-dioxane

| Conformer | Relative Stability | Key Features |

| Equatorial Chair | Most Stable | The methyl group occupies an equatorial position, minimizing steric interactions. |

| Axial Chair | Less Stable | The methyl group is in an axial position, leading to 1,3-diaxial interactions. |

| Twist-Boat | Intermediate | Flexible forms that are transition states or shallow minima on the potential energy surface. |

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) and its Derivatives

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a particularly reactive and versatile derivative of 1,3-dioxane. wikipedia.org It is readily prepared by the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and sulfuric acid. wikipedia.orgchemicalbook.com The high acidity of the methylene (B1212753) protons at C5 (pKa of 4.97) makes it a potent carbon nucleophile and a valuable precursor in a wide array of chemical transformations. wikipedia.org

A significant aspect of the reactivity of Meldrum's acid derivatives is their ability to generate highly reactive acylketene species upon thermolysis. researchgate.net Acylation of Meldrum's acid at the C5 position yields 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-diones. When these compounds are heated, they undergo a retro-Diels-Alder type reaction, eliminating acetone and forming an acylketene. These in situ generated acylketenes are powerful electrophiles and can participate in various cycloaddition and nucleophilic addition reactions, providing a pathway to complex heterocyclic and carbocyclic systems. orgsyn.org This reactivity has been harnessed in the synthesis of a variety of compounds, including pyrones. orgsyn.org

Meldrum's acid and its derivatives are extensively used as building blocks in multicomponent reactions (MCRs) and domino (or cascade) reactions. uniroma1.itresearchgate.net MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. uniroma1.it The acidic nature of Meldrum's acid facilitates its participation in Knoevenagel condensations with aldehydes and ketones, forming alkylidene derivatives. chemicalbook.com These alkylidene Meldrum's acids are excellent Michael acceptors and dienophiles. uniroma1.itacs.org

In domino reactions, the initial product formed from the reaction of Meldrum's acid undergoes subsequent intramolecular transformations. uwaterloo.catandfonline.com This has been exploited in the synthesis of a wide range of heterocyclic compounds. uniroma1.it For example, a domino sequence can involve a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to afford complex ring systems. uniroma1.it

Table 2: Examples of Reactions Involving Meldrum's Acid

| Reaction Type | Reactants | Key Intermediate | Product Class |

| Knoevenagel Condensation | Meldrum's acid, Aldehyde/Ketone | Alkylidene Meldrum's acid | α,β-Unsaturated dicarbonyls |

| Michael Addition | Alkylidene Meldrum's acid, Nucleophile | Enolate | Functionalized dicarbonyls |

| Hetero-Diels-Alder | Alkylidene Meldrum's acid, Diene | Cycloadduct | Dihydropyrans |

| Domino Reaction | Meldrum's acid, Aldehyde, Nucleophile | Varies | Complex heterocycles |